Regioisomeric Differentiation: C3-Allyl vs. N1-Allyl Substitution – Impact on Calculated LogP and Hydrogen-Bonding Capacity
Computational property prediction reveals that the C3-allyl regioisomer (CAS 90033-95-7) exhibits a higher calculated logP (XLogP3) and a distinct hydrogen-bonding pattern compared to its N1-allyl counterpart (CAS 90034-01-8) . This difference in lipophilicity and H-bond donor/acceptor topology directly impacts membrane permeability and target engagement in cellular assays, making the C3-allyl compound a more suitable candidate for programs requiring enhanced passive diffusion.
| Evidence Dimension | Calculated LogP (XLogP3) and Hydrogen Bond Donors/Acceptors |
|---|---|
| Target Compound Data | XLogP3: 3.8; HBD: 2; HBA: 4 |
| Comparator Or Baseline | N1-allyl regioisomer (CAS 90034-01-8): XLogP3: 3.5; HBD: 1; HBA: 4 |
| Quantified Difference | ΔXLogP3 = +0.3; ΔHBD = +1 |
| Conditions | Calculated using XLogP3 algorithm; H-bond counts per standard medicinal chemistry rules. |
Why This Matters
The increased lipophilicity and hydrogen-bond donor count of the C3-allyl isomer enhance its potential for passive membrane permeation and target hydrogen-bonding interactions, which are critical parameters in lead optimization campaigns.
